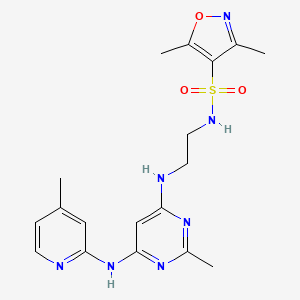
3,5-dimethyl-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H23N7O3S and its molecular weight is 417.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,5-Dimethyl-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C17H24N6O3S, with a molecular weight of approximately 417.5 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases and other kinases involved in cancer cell proliferation . The isoxazole moiety is particularly noted for its role in immunological activities and potential antitumor effects.
- Antiproliferative Effects : Studies indicate that derivatives of isoxazole can exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Immunomodulatory Activity : The compound's structure suggests it may influence immune responses, potentially acting as an immunosuppressant or immunostimulant depending on the context .
In Vitro Studies
Several studies have assessed the compound's efficacy against different cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 27.6 | Significant cytotoxicity observed |
| A549 (Lung) | 31.0 | Moderate inhibition of growth |
| HCT116 (Colon) | 29.3 | Antiproliferative effects noted |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while maintaining lower toxicity towards normal cells .
Case Studies
- Breast Cancer Research : In a study involving MDA-MB-231 cells, the compound demonstrated an IC50 value of 27.6 μM, suggesting strong potential for use in breast cancer therapies . The mechanism involved apoptosis induction and disruption of cellular signaling pathways.
- Lung Cancer Models : Another investigation into A549 cells revealed that the compound could inhibit cell proliferation effectively at concentrations around 31 μM, indicating its potential utility in lung cancer treatment .
科学的研究の応用
Pharmacological Applications
-
Anticancer Activity :
- Compounds similar to 3,5-dimethyl-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide have been studied for their anticancer properties. Research indicates that sulfonamide derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific structure of this compound may enhance its efficacy against certain types of tumors.
-
Antibacterial Properties :
- The sulfonamide class, including this compound, has historically been associated with antibacterial activity. Studies suggest that modifications to the sulfonamide group can lead to enhanced antibacterial effects against resistant strains of bacteria . The unique isoxazole ring may contribute to this activity by interfering with bacterial folate synthesis.
- Inhibition of Enzymes :
Anticancer Studies
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of pyrimidine-based sulfonamides. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for further development .
Antibacterial Efficacy
Research on pyridine-sulfonamide derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antibacterial activity and reducing toxicity .
Enzyme Inhibition
In another investigation, a series of sulfonamide derivatives were synthesized and tested for their ability to inhibit carbonic anhydrase isozymes. The findings revealed that specific substitutions on the sulfonamide moiety could lead to selective inhibition, which may have therapeutic implications for conditions like glaucoma and edema .
特性
IUPAC Name |
3,5-dimethyl-N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O3S/c1-11-5-6-19-15(9-11)24-17-10-16(22-14(4)23-17)20-7-8-21-29(26,27)18-12(2)25-28-13(18)3/h5-6,9-10,21H,7-8H2,1-4H3,(H2,19,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEJAUORCOMRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNS(=O)(=O)C3=C(ON=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













